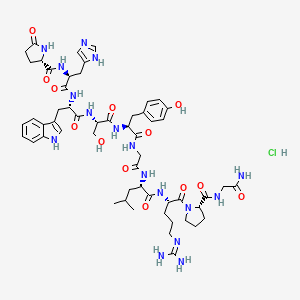

Fandosentan potassium

Übersicht

Beschreibung

Fandosentan-Kalium ist eine chemische Verbindung mit der Summenformel C25H17F3NO6S. Es ist bekannt für seine Rolle als Endothelin-Rezeptor-Typ-A-Antagonist, wodurch es bei der Behandlung von Erkrankungen wie pulmonaler Hypertonie wirksam ist . Diese Verbindung wirkt durch Hemmung der Wirkung von Endothelin, einem starken Vasokonstriktor, wodurch der Blutdruck in den Lungenarterien gesenkt werden kann .

Herstellungsmethoden

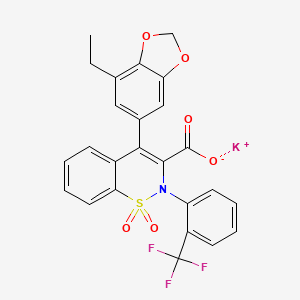

Die Synthese von Fandosentan-Kalium umfasst mehrere Schritte:

Cyclisierung: Das Sulfonamid wird dann in siedendem Xylol cyclisiert, um ein Saccharinderivat zu bilden.

Kondensation mit tert-Butylacetat: Unter Verwendung von Kalium-bis(trimethylsilyl)amid als Base wird das Saccharinderivat mit tert-Butylacetat kondensiert, um einen Ketoester zu erhalten.

Bromierung: Der Ketoester wird mit NBS in CCl4 bromiert, um ein bromiertes Produkt zu erhalten.

Cyclisierung zu Benzothiazin: Das bromierte Produkt wird mit K2CO3 in DMF zu Benzothiazin cyclisiert.

Bildung von Vinyltriflat: Behandlung mit Trifluormethansulfonsäureanhydrid und Pyridin in CH2Cl2 liefert das Vinyltriflat.

Kupplung mit Boronsäure: Das Vinyltriflat wird dann in Gegenwart von Pd(PPh3)4 und K2CO3 mit Boronsäure gekuppelt, um das Endprodukt zu erhalten.

Spaltung des tert-Butylesters: Schließlich wird der tert-Butylester mit Trifluoressigsäure in CH2Cl2 gespalten.

Vorbereitungsmethoden

The synthesis of fandosentan potassium involves several steps:

Cyclization: The sulfonamide is then cyclized in refluxing xylene to produce a saccharin derivative.

Condensation with tert-butyl acetate: Using potassium bis(trimethylsilyl)amide as the base, the saccharin derivative is condensed with tert-butyl acetate to afford a ketoester.

Bromination: The ketoester is brominated with NBS in CCl4 to give a brominated product.

Cyclization to benzothiazine: The brominated product is cyclized to benzothiazine with K2CO3 in DMF.

Formation of vinyl triflate: Treatment with trifluoromethanesulfonic anhydride and pyridine in CH2Cl2 furnishes the vinyl triflate.

Coupling with boronic acid: The vinyl triflate is then coupled with boronic acid in the presence of Pd(PPh3)4 and K2CO3 to produce the final product.

Cleavage of tert-butyl ester: Finally, the tert-butyl ester is cleaved with trifluoroacetic acid in CH2Cl2.

Analyse Chemischer Reaktionen

Fandosentan-Kalium unterliegt verschiedenen chemischen Reaktionen:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um seine funktionellen Gruppen zu modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere am aromatischen Ring.

Häufige Reagenzien und Bedingungen: Reagenzien wie DMAP, Pyridin, NBS und Trifluormethansulfonsäureanhydrid werden häufig in seiner Synthese verwendet.

Wissenschaftliche Forschungsanwendungen

Fandosentan-Kalium hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird in der Untersuchung von Endothelin-Rezeptor-Antagonisten und ihrer Synthese verwendet.

Wirkmechanismus

Fandosentan-Kalium übt seine Wirkung aus, indem es den Endothelin-Rezeptor vom Typ A (EDNRA) antagonisiert. Endothelin ist ein starker Vasokonstriktor, und durch Blockieren seines Rezeptors trägt Fandosentan-Kalium dazu bei, die Vasokonstriktion zu reduzieren und den Blutdruck in den Lungenarterien zu senken . Dieser Mechanismus beinhaltet die Hemmung des G-Protein-gekoppelten Rezeptorwegs, der für die Endothelin-Signalgebung entscheidend ist .

Wirkmechanismus

Fandosentan potassium exerts its effects by antagonizing endothelin receptor type A (EDNRA). Endothelin is a potent vasoconstrictor, and by blocking its receptor, this compound helps to reduce vasoconstriction and lower blood pressure in the pulmonary arteries . This mechanism involves the inhibition of the G protein-coupled receptor pathway, which is crucial for endothelin signaling .

Vergleich Mit ähnlichen Verbindungen

Fandosentan-Kalium wird mit anderen Endothelin-Rezeptor-Antagonisten wie Bosentan, Ambrisentan und Sitaxsentan verglichen .

Bosentan: Ein weiterer Endothelin-Rezeptor-Antagonist, der zur Behandlung der pulmonalen Hypertonie eingesetzt wird.

Sitaxsentan: Ebenfalls ein Endothelin-Rezeptor-Antagonist, wurde jedoch aufgrund von Sicherheitsbedenken vom Markt genommen.

Fandosentan-Kalium ist aufgrund seiner spezifischen Rezeptoraffinität und der detaillierten Syntheseroute, die seine Produktion ermöglicht, einzigartig .

Eigenschaften

CAS-Nummer |

221246-12-4 |

|---|---|

Molekularformel |

C25H18F3KNO6S |

Molekulargewicht |

556.6 g/mol |

IUPAC-Name |

potassium;4-(7-ethyl-1,3-benzodioxol-5-yl)-1,1-dioxo-2-[2-(trifluoromethyl)phenyl]-1λ6,2-benzothiazine-3-carboxylate |

InChI |

InChI=1S/C25H18F3NO6S.K/c1-2-14-11-15(12-19-23(14)35-13-34-19)21-16-7-3-6-10-20(16)36(32,33)29(22(21)24(30)31)18-9-5-4-8-17(18)25(26,27)28;/h3-12H,2,13H2,1H3,(H,30,31); |

InChI-Schlüssel |

UGCKPLHQISYRBC-UHFFFAOYSA-N |

SMILES |

CCC1=C2C(=CC(=C1)C3=C(N(S(=O)(=O)C4=CC=CC=C43)C5=CC=CC=C5C(F)(F)F)C(=O)[O-])OCO2.[K+] |

Isomerische SMILES |

CCC1=C2C(=CC(=C1)C3=C(N(S(=O)(=O)C4=CC=CC=C43)C5=CC=CC=C5C(F)(F)F)C(=O)[O-])OCO2.[K+] |

Kanonische SMILES |

CCC1=C2C(=CC(=C1)C3=C(N(S(=O)(=O)C4=CC=CC=C43)C5=CC=CC=C5C(F)(F)F)C(=O)O)OCO2.[K] |

Aussehen |

Solid powder |

Key on ui other cas no. |

221246-12-4 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Fandosentan potassium; CI-1034; UNII-14U0D2SA4K; Fandosentan potassium [USAN]; PD 180988; PD 180988-0016; PD-180988. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

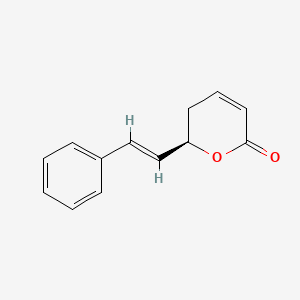

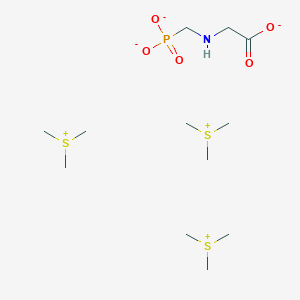

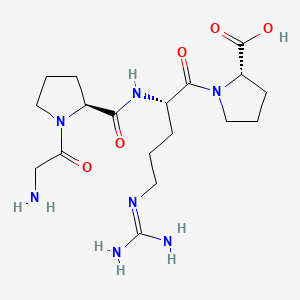

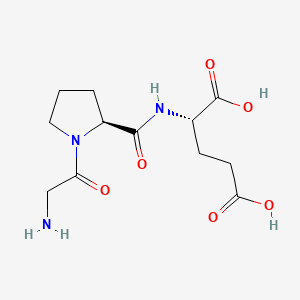

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Hydroxy-1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-3-(trifluoromethyl)-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1671973.png)

![3-(23-methyl-14-oxo-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-3-yl)propanenitrile](/img/structure/B1671985.png)